Product packaging for (+-)-11-Hydroxynoraporphine(Cat. No.:CAS No. 75993-87-2)

(+-)-11-Hydroxynoraporphine

Cat. No.: B1197829
CAS No.: 75993-87-2
M. Wt: 237.3 g/mol
InChI Key: MHKSWTAPYIFAAP-UHFFFAOYSA-N
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Description

Historical Context of Aporphine (B1220529) and Noraporphine Research

The scientific investigation of alkaloids began in the early 19th century, with the isolation of morphine from the opium poppy around 1804. britannica.comwikipedia.org This discovery paved the way for the identification and study of numerous other alkaloids. Aporphine alkaloids, a major subgroup, gained attention for their distinct chemical structures and biological effects. acs.org Research into these compounds has evolved significantly, from initial isolation and structural elucidation to the synthesis of novel derivatives and detailed pharmacological evaluations. acs.orguodiyala.edu.iq The development of synthetic methods has allowed for the creation of aporphine and noraporphine analogs with modified properties, leading to a deeper understanding of their structure-activity relationships. mdpi.com

Rationale for Investigation of (±)-11-Hydroxynoraporphine in Academic Research

(±)-11-Hydroxynoraporphine has emerged as a compound of particular interest within the noraporphine family due to its specific interactions with dopamine (B1211576) and serotonin (B10506) receptors. Academic research has focused on this compound to explore how modifications to the aporphine skeleton influence receptor affinity and selectivity. The synthesis and evaluation of (±)-11-hydroxynoraporphine and its derivatives have been driven by the quest for more selective and potent ligands for these receptors. acs.orgacs.org Studies have shown that the hydroxyl group at the 11-position and the substituent on the nitrogen atom are crucial for determining the compound's pharmacological profile. nih.govnih.gov This has led to numerous investigations into its potential as a tool for understanding receptor function and as a lead compound for the development of new therapeutic agents. snmjournals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15NO B1197829 (+-)-11-Hydroxynoraporphine CAS No. 75993-87-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c18-14-6-2-4-11-9-13-15-10(7-8-17-13)3-1-5-12(15)16(11)14/h1-6,13,17-18H,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKSWTAPYIFAAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2CC3=C(C4=CC=CC1=C24)C(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70997352
Record name 5,6,6a,7-Tetrahydro-4H-dibenzo[de,g]quinolin-11-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70997352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75993-87-2
Record name (+-)-11-Hydroxynoraporphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075993872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6,6a,7-Tetrahydro-4H-dibenzo[de,g]quinolin-11-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70997352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for ± 11 Hydroxynoraporphine and Its Analogs

Total Synthesis Approaches for (±)-11-Hydroxynoraporphine

The total synthesis of racemic (±)-11-hydroxynoraporphine has been a subject of medicinal chemistry research for decades. A notable early synthesis was reported in 1974, which also included the synthesis of its N-methyl and N-propyl analogs, (±)-11-hydroxyaporphine and (±)-11-hydroxy-N-propylnoraporphine, respectively. acs.orgacs.org

Modern synthetic strategies for constructing the tetracyclic aporphine (B1220529) core often rely on established methods for building isoquinoline (B145761) alkaloids. nih.gov These approaches typically involve the initial construction of a 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) (THIQ) intermediate. nih.gov Common reactions to form the THIQ core include the Bischler-Napieralski or Pictet-Spengler cyclizations. acs.orgnih.gov

Following the formation of the THIQ intermediate, the crucial step is the intramolecular cyclization to form the biphenyl (B1667301) system characteristic of the aporphine scaffold. nih.gov This ring closure is frequently accomplished through palladium-catalyzed intramolecular aryl-aryl coupling reactions. acs.orgnih.gov Alternative strategies, such as photochemical cyclizations and reactions involving benzyne (B1209423) intermediates, have also been developed to access the aporphine core. nih.govresearchgate.net An acid-catalyzed rearrangement of morphine-derived precursors, such as 3-deoxynormorphine, also provides a pathway to the 11-hydroxyaporphine (B1236028) scaffold. google.com

Synthesis of Chiral Enantiomers: (R)-(-)- and (S)-(+)-11-Hydroxynoraporphine

The distinct pharmacological profiles of the individual enantiomers of 11-hydroxynoraporphine necessitate stereoselective synthetic methods. The synthesis of the specific (R)-(-)-enantiomer has been described, often starting from chiral precursors or employing asymmetric synthesis techniques. acs.org

Key strategies for achieving enantioselectivity include the asymmetric reduction of imine intermediates. For instance, the Noyori asymmetric hydrogenation can be used to construct chiral (S)-tetrahydroisoquinoline intermediates, which are then carried forward to the final aporphine structure. researchgate.netnih.gov Another important method involves the resolution of racemic intermediates or the final racemic product to separate the (R)- and (S)-enantiomers. acs.org The synthesis of (R)-(-)-N-alkyl-11-hydroxynoraporphines has been achieved through methods like the palladium-catalyzed formate (B1220265) reduction of aryl triflates derived from chiral precursors. orgsyn.org

Derivatization Strategies for Structural Modifications

Structural modification of the (±)-11-hydroxynoraporphine scaffold is crucial for modulating its pharmacological properties. Derivatization primarily targets the nitrogen atom (N-6), the hydroxyl group at the C-11 position, and other positions on the aromatic rings of the aporphine core. semanticscholar.org

The substituent on the nitrogen atom significantly influences receptor affinity and selectivity. The parent compound, a secondary amine, can be readily alkylated to produce various N-substituted analogs. nih.gov Standard N-alkylation methods involve reacting the noraporphine with an appropriate alkyl halide, such as 1-bromo-3-fluoropropane (B1205824) or cyclopropylmethyl bromide, often in the presence of a base like potassium carbonate. google.com This approach has been used to synthesize a wide array of N-alkyl derivatives, including the N-propyl and N-(3-fluoropropyl) analogs. google.comacs.org The choice of the N-alkyl group is a key determinant of the compound's interaction with dopamine (B1211576) and serotonin (B10506) receptors. nih.gov

Table 1: Examples of N-Substituted 11-Hydroxynoraporphine Analogs
Compound NameN-SubstituentReference
(R)-11-Hydroxynoraporphine-H nih.gov
(±)-11-Hydroxyaporphine-CH₃ acs.org
(±)-11-Hydroxy-N-propylnoraporphine-CH₂CH₂CH₃ acs.orgnih.gov
11-Hydroxy-N-(3-fluoropropyl)aporphine-(CH₂)₃F google.com

The phenolic hydroxyl group at the C-11 position is a versatile handle for structural modification through O-alkylation or esterification. orgsyn.org

Esterification is the reaction of the C-11 alcohol with a carboxylic acid or an activated derivative (like an acid chloride or anhydride) to form an ester. byjus.comyoutube.com This process is typically catalyzed by an acid. masterorganicchemistry.com This strategy has been employed to create prodrugs or to alter the pharmacokinetic profile of the parent compound. For example, the valeryl ester of (R)-(-)-N-propyl-11-hydroxynoraporphine has been synthesized to improve oral bioavailability. acs.orgsemanticscholar.org

O-Alkylation involves converting the hydroxyl group into an ether. This is generally achieved via a Williamson ether synthesis, where the phenoxide, formed by treating the phenol (B47542) with a base, reacts with an alkyl halide. scirp.orgmdpi.com

Additionally, the hydroxyl group can be converted into a triflate (trifluoromethanesulfonate). This triflate group is an excellent leaving group in palladium- or nickel-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents at the C-11 position. orgsyn.orgnih.gov

Table 2: Examples of C-11 Substituted Noraporphine Analogs
Compound NameC-11 SubstituentSynthetic StrategyReference
(R)-(-)-11-O-Valeryl-N-n-propylnoraporphine-O-C(O)(CH₂)₃CH₃Esterification acs.orgsemanticscholar.org
(R)-11-[[(trifluoromethyl)sulfonyl]oxy]aporphine-OSO₂CF₃Triflation of hydroxyl group nih.gov
(R)-11-Ethylaporphine-CH₂CH₃Coupling reaction from triflate nih.gov
Esters of R(-)-N-alkyl-11-hydroxy-2-methoxynoraporphines-O-C(O)REsterification orgsyn.org

Modification of the aromatic rings of the aporphine scaffold provides another avenue for creating analogs with novel properties. The C-2 position, in particular, has been a target for substitution. For instance, a series of (R)-(-)-2-alkoxy-11-hydroxyaporphine derivatives have been synthesized. google.com The synthesis of these compounds can be achieved through an acid-catalyzed rearrangement of appropriately substituted precursors derived from natural products like thebaine. google.com

The synthesis of 2-(fluoroalkoxy) derivatives has also been reported, where a hydroxyalkoxy side chain is first installed at the C-2 position, followed by fluorination. nih.gov This highlights the possibility of introducing diverse functional groups at specific positions on the aporphine core to fine-tune biological activity. researchgate.net

Pharmacological Characterization and Receptor Interactions

Dopaminergic Receptor Affinities and Selectivity

(+-)-11-Hydroxynoraporphine and its derivatives exhibit a distinct profile of affinities for dopamine (B1211576) receptor subtypes. The nature of the substituent on the nitrogen atom significantly influences the compound's affinity and selectivity for D₁-like versus D₂-like receptors. acs.orgnih.govacs.org Generally, N-n-propyl substitution tends to enhance activity at D₂ receptors, while an N-methyl group favors D₁ receptor activity. acs.org The unsubstituted noraporphine structure, as in this compound, possesses a unique binding profile.

This compound demonstrates a moderate affinity for the dopamine D₁ receptor. In vitro binding assays have determined its inhibition constant (Ki) at the D₁ receptor to be 130 nM. idrblab.net The affinity for D₁ receptors is influenced by the substitution pattern on the aporphine (B1220529) scaffold. For instance, the N-n-propyl derivative, (R)-11-hydroxy-N-propylnoraporphine, shows a considerably lower affinity for the D₁ receptor, with a Ki value of 699 nM, highlighting its increased selectivity for the D₂ receptor. acs.org Conversely, other related aporphines, such as (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine, show a higher affinity for D₁ (Ki = 46 nM) than for D₂ receptors (Ki = 235 nM), underscoring the role of N-substituents in modulating D₁ versus D₂ selectivity. nih.govacs.org

The compound shows a notable affinity for dopamine D₂ receptors. The 11-hydroxy group is considered a key pharmacophoric element for conferring high affinity and activity at dopamine receptors. capes.gov.br For the closely related N-n-propyl derivative, (R)-11-hydroxy-N-propylnoraporphine (11-OH-NPa), the affinity for D₂ receptors is high, with a reported Ki value of 28.5 nM. acs.org Studies on (R)-11-hydroxynoraporphine indicate that the absence of an N-methyl group, when compared to its parent compound, enhances selectivity for dopamine D₂A receptors. nih.gov

Table 1: Dopamine Receptor Binding Affinities (Ki, nM) of 11-Hydroxynoraporphine and Related Compounds

CompoundD₁ Receptor Ki (nM)D₂ Receptor Ki (nM)D₃ Receptor Ki (nM)
This compound 130 idrblab.netData not availableData not available
(R)-11-hydroxy-N-propylnoraporphine699 acs.org28.5 acs.orgData not available
Ester of R(-)-N-alkyl-11-hydroxynoraporphineData not availableData not available26 researchgate.net
(R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine46 nih.govacs.org235 nih.govacs.orgData not available

Dopamine D₂ receptors exist in two interconvertible affinity states for agonists: a high-affinity state (D₂high) and a low-affinity state (D₂low). nih.govgoogle.com The D₂high state is the functional, G protein-coupled form of the receptor that mediates intracellular signaling. nih.govnih.govresearchgate.net Dopamine agonists, including aporphine derivatives, preferentially bind to and stabilize the D₂high state. nih.govresearchgate.net While specific Ki values for this compound at the D₂high state are not extensively documented in the reviewed literature, its classification as a dopamine agonist implies a functional interaction with this high-affinity state. acs.orgcapes.gov.br The binding of agonists to the D₂high state can be abolished by guanine (B1146940) nucleotides like guanylylimidodiphosphate, which uncouples the receptor from its G protein. nih.govnih.gov The development of selective D₂high ligands is a key area of research for understanding dopamine-related disorders. google.comnih.gov

The dopamine D₂ receptor is expressed as two primary isoforms generated by alternative splicing: D₂-short (D₂S) and D₂-long (D₂L). nih.govnih.gov These isoforms have distinct anatomical distributions and functional roles. The D₂S isoform is preferentially located presynaptically, where it functions as an autoreceptor controlling dopamine synthesis and release. nih.gov In contrast, the D₂L isoform is predominantly found at postsynaptic sites and is involved in mediating the postsynaptic effects of dopamine. nih.gov Although specific binding data for this compound at the individual D₂S and D₂L isoforms are not detailed, its action as a D₂ agonist suggests it would interact with both. The functional consequences of this interaction would differ based on the isoform's location, with presynaptic D₂S activation leading to reduced dopaminergic neurotransmission and postsynaptic D₂L activation eliciting a cellular response in target neurons.

Aporphine derivatives often exhibit affinity for the dopamine D₃ receptor, which shares a high degree of homology with the D₂ receptor. Research on esters of R(-)-N-alkyl-11-hydroxynoraporphines has shown a significant affinity for the D₃ receptor, with a reported Ki value of 26 nM. researchgate.net This suggests that the core 11-hydroxynoraporphine scaffold is conducive to binding at the D₃ receptor. Many D₂ receptor agonists, particularly aporphines, are often characterized as mixed D₂/D₃ agonists. nih.gov

The pharmacological profile of this compound and its derivatives is overwhelmingly characterized as that of a dopamine receptor agonist. nih.govsemanticscholar.org The presence of the 11-hydroxy group, analogous to the meta-hydroxyl group of dopamine itself, is a critical determinant for agonist activity at dopamine receptors. capes.gov.br Behavioral studies in animal models with related compounds, such as pukateine (B191868) (which also possesses an 11-hydroxy group), show effects consistent with dopamine agonist action. acs.org The literature reviewed provides no evidence for any antagonist activity of this compound at dopamine receptors; its interactions consistently point towards an agonist-like profile, activating the receptor to initiate downstream signaling. acs.orgsemanticscholar.org

D₂ Receptor High-Affinity State Binding (D₂<sup>high</sup>)

Interaction with Dopamine D₃ Receptor Subtypes

Serotonergic Receptor Affinities and Selectivity

The serotonergic system, with its numerous receptor subtypes, is a significant target for aporphine alkaloids. This compound and its enantiomers exhibit notable affinity, particularly for the 5-HT₁A receptor.

Interaction with 5-HT₁A Receptors

This compound, and more specifically its (R)-enantiomer, demonstrates a high affinity for the 5-HT₁A serotonin (B10506) receptor. Structure-activity relationship (SAR) studies of aporphine derivatives indicate that the substitution pattern on the nitrogen atom is a key determinant of selectivity. Research has shown that changing the N-methyl group of a related aporphine to a hydrogen, which results in (R)-11-hydroxynoraporphine, increases the selectivity for 5-HT₁A receptors by a significant margin, in some cases up to 100-fold. researchgate.net The aporphine scaffold is recognized as a "privileged template" for developing ligands that can target the serotonin system. researchgate.net While an N-methyl group is not an absolute requirement for 5-HT₁A affinity, reducing the size of the N-substituent to a methyl or hydrogen group generally enhances affinity and selectivity for this receptor subtype. researchgate.net

Binding Affinities of (R)-11-Hydroxynoraporphine at Serotonin Receptors
ReceptorBinding Affinity (Kᵢ) in nM
5-HT₁AData available but specific value not cited in provided results

Other Serotonin Receptor Interactions

While the interaction with 5-HT₁A receptors is well-documented for this class of compounds, data on the affinity of this compound for other serotonin receptor subtypes, such as the 5-HT₂ family (5-HT₂A, 5-HT₂B, 5-HT₂C), is less specific. Aporphines as a class have been investigated as ligands for 5-HT₂A receptors. nih.govnih.gov For instance, studies on nantenine (B1222069), a related aporphine, have led to the exploration of its analogues as 5-HT₂A antagonists. nih.govnih.gov These studies highlight that the intact aporphine core is generally required for 5-HT₂A receptor affinity. nih.gov However, specific binding data (Kᵢ values) for this compound at these other serotonin receptor subtypes are not prominently available in the reviewed literature. One broad screening of a related aporphine derivative showed low to no affinity for a range of serotonin receptors, suggesting that some members of this class may possess high selectivity. nih.gov

Adrenergic Receptor Interactions (e.g., α-adrenergic)

The aporphine alkaloid family is known to interact with adrenergic receptors, although the affinity can be modest for certain derivatives. researchgate.netsemanticscholar.org Research evaluating a set of aporphine analogues related to nantenine for their antagonist activity at α₁A adrenergic receptors has been conducted. nih.gov This indicates that the aporphine scaffold has the potential for interaction with this receptor system. However, specific quantitative binding data detailing the affinity (Kᵢ values) of this compound for α-adrenergic or β-adrenergic receptor subtypes is not specified in the available scientific literature.

Other Neurotransmitter System Interactions

Beyond the serotonergic and adrenergic systems, this compound and its analogues have been most extensively characterized for their interactions with the dopamine receptor system. The compound binds to both D₁ and D₂-like dopamine receptors, and the substitution at the nitrogen atom plays a critical role in determining the affinity and selectivity. The (R)-enantiomer of N-substituted 11-hydroxynoraporphine derivatives often shows potent activity at dopamine receptors. For example, (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine displays a higher affinity for D₁ receptors over D₂ receptors. acs.org The synthesis of this compound was part of early investigations into the dopaminergic activity of monohydroxyaporphines.

Binding Affinities of 11-Hydroxynoraporphine Analogues at Dopamine Receptors
CompoundD₁ Receptor (Kᵢ) in nMD₂ Receptor (Kᵢ) in nM
(R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine46 acs.org235 acs.org
(R)-(−)-2-methoxy-11-hydroxy-N-n-propylnoraporphine1690 acs.org44 acs.org
(R)-(-)-11-hydroxy-N-n-propylnoraporphine699 researchgate.net29 researchgate.net

Structure Activity Relationship Sar Studies of ± 11 Hydroxynoraporphine Derivatives

Impact of N-Alkyl Substituents on Receptor Affinity and Selectivity

The nature of the substituent on the nitrogen atom of the aporphine (B1220529) ring plays a pivotal role in determining the affinity and selectivity of these compounds for various receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors. Research has demonstrated that altering the N-alkyl group can dramatically shift the pharmacological profile of 11-hydroxyaporphine (B1236028) derivatives.

For instance, in a series of N-alkyl-2-methoxy-11-hydroxynoraporphines, the N-methyl and N-propyl substituents were found to have profound and contrasting effects on dopamine D1 and D2 receptor selectivity. acs.orgnih.gov The N-methyl derivative, (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine, displayed a higher affinity for D1 receptors compared to D2 receptors (Ki = 46 nM for D1 vs. 235 nM for D2). acs.orgnih.gov Conversely, the N-propyl analogue, (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine, exhibited significantly greater affinity and selectivity for D2 receptors (Ki = 44 nM for D2 vs. 1690 nM for D1). acs.orgnih.gov This highlights that larger N-alkyl groups can enhance D2 receptor affinity and selectivity. acs.orgnih.gov

Similarly, for 10,11-disubstituted (R)-aporphines targeting the 5-HT1A receptor, substitution of the N-methyl group with a hydrogen or a larger N-alkyl group resulted in a marked decrease in affinity. acs.org The N-propyl analogue of a potent 5-HT1A receptor agonist displayed weak dopamine receptor agonism, suggesting that the N-methyl group is optimal for potent interaction with 5-HT1A receptors in this specific scaffold. acs.org

Studies on serotonin 5-HT2C receptors have also revealed the critical influence of N-substitution. An N-unsubstituted aporphine was identified as a selective 5-HT2C agonist, while its N-methyl substituted counterpart acted as a non-selective 5-HT2 antagonist, demonstrating that a single methyl group can reverse the activity profile. biorxiv.org

The following table summarizes the binding affinities of selected N-alkyl-2-methoxy-11-hydroxynoraporphine derivatives at dopamine D1 and D2 receptors:

Compound NameN-SubstituentD1 Ki (nM)D2 Ki (nM)
(R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine-CH346235
(R)-(-)-N-ethyl-2-methoxy-11-hydroxynoraporphine-CH2CH3130Not specified
(R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine-CH2CH2CH3169044

Role of the Hydroxyl Group at Position 11 in Receptor Binding

The hydroxyl group at the C-11 position of the aporphine ring is a crucial determinant of receptor binding and functional activity. Its presence is often essential for high-affinity interactions, particularly at dopamine D1 and 5-HT1A receptors.

For dopamine D1 receptors, a model has been proposed where high-affinity binding requires interactions between the receptor and both the basic nitrogen and the C-11 hydroxyl group of the aporphine. nih.gov Aporphines possessing a single hydroxyl group at C-11 act as antagonists at the D1 receptor. nih.gov In contrast, the corresponding methoxy (B1213986) compounds, where the hydroxyl group is replaced by a methoxy group, are virtually inactive at dopamine receptors, underscoring the importance of the hydrogen-bonding capability of the 11-OH group. nih.gov

In the context of 5-HT1A receptors, the C11-hydroxy group also plays a significant role. Modeling studies of ligand-receptor interactions suggest that for C11-hydroxy, -methoxy, and -phenyl substituted derivatives, there is a gradual change in the binding mode. nih.gov Hydrogen bonding from the hydroxyl group is progressively replaced by van der Waals interactions with a large lipophilic pocket for the other substituents. nih.gov Furthermore, for 10,11-disubstituted (R)-aporphines, the combination of a C11-hydroxy group with a C10-methyl group appears to be optimal for potent interaction with 5-HT1A receptors. acs.org

The significance of the 11-OH group is further highlighted by the fact that its removal or modification often leads to a substantial loss of activity.

Influence of Stereochemistry (e.g., 6a-R vs. 6a-S Configuration) on Activity

Stereochemistry, particularly the absolute configuration at the C-6a position of the aporphine core, has a profound impact on the biological activity of these compounds. The spatial arrangement of the atoms dictates how the molecule fits into the receptor's binding pocket, influencing both affinity and efficacy.

It has been consistently observed that the (R)-enantiomers of aporphines generally exhibit greater affinity for both D1 and D2 dopamine receptors than their corresponding (S)-enantiomers. nih.govresearchgate.net This stereoselectivity is attributed to the orientation of the nitrogen lone pair of electrons, which is determined by the absolute configuration at C-6a. nih.gov Optimal binding is achieved with the 6aR configuration. nih.gov

For example, a study of optically pure aporphines showed that the (R)-aporphines uniformly had higher affinity for both D1 and D2 receptors. nih.gov This principle holds true across different substitution patterns on the aporphine ring. The importance of stereochemistry extends beyond receptor binding to functional activity, where one enantiomer may act as an agonist while the other is an antagonist or inactive. nih.gov

The differential activity of stereoisomers is a fundamental concept in pharmacology, as the three-dimensional structure of a drug molecule is critical for its interaction with chiral biological macromolecules like receptors. nih.govuou.ac.in

Effects of Substitutions on Other Aporphine Ring Systems (e.g., C-2, C-10)

Modifications to other positions on the aporphine ring system, such as C-2 and C-10, also significantly modulate receptor affinity and selectivity.

Substitution at the C-10 position, in conjunction with the C-11 hydroxyl group, has been shown to be particularly important for activity at 5-HT1A receptors. For instance, (R)-11-hydroxy-10-methylaporphine is a selective 5-HT1A receptor agonist. acs.org However, altering the C-10 substituent, in terms of steric bulk or electronic properties compared to a methyl group, leads to a marked decrease in 5-HT1A receptor affinity. acs.org Interestingly, the presence or absence of a hydroxyl group at C-10 can determine whether an aporphine acts as a D1 agonist or antagonist. nih.gov For example, (R)-apomorphine, which has a dihydroxy substitution pattern at C-10 and C-11, is a D1 agonist, while aporphines with only a C-11 hydroxyl group are D1 antagonists. nih.gov

Substitution at the C-2 position also influences receptor binding. The synthesis of N-alkyl-2-methoxy-11-hydroxynoraporphines from thebaine has been a strategy to explore D1 and D2 receptor affinities. acs.orgnih.gov In this series, the presence of the 2-methoxy group, in combination with variations at the N-alkyl and C-11 positions, leads to compounds with high and selective affinity for either D1 or D2 receptors. acs.orgnih.gov

Furthermore, studies on other aporphine derivatives have shown that substitutions at various positions, including C-1, C-2, C-8, C-9, and C-10, can impact their pharmacological profile, such as antiarrhythmic activity. nih.gov

The following table provides examples of how substitutions at C-10 can affect receptor affinity:

Compound NameC-10 SubstituentC-11 SubstituentReceptor TargetEffect on Affinity
(R)-11-hydroxy-10-methylaporphine-CH3-OH5-HT1AHigh affinity acs.org
Analogues with altered C-10 substituentsVarious-OH5-HT1ADecreased affinity acs.org
(R)-Apomorphine-OH-OHD1Agonist activity nih.gov
(R)-11-hydroxyaporphine-H-OHD1Antagonist activity nih.gov

Computational Modeling of Ligand-Receptor Binding Interactions

Computational modeling has become an indispensable tool for understanding the complex interactions between (±)-11-hydroxynoraporphine derivatives and their target receptors at a molecular level. These in silico approaches, including homology modeling and ligand docking, provide valuable insights into the structural basis of ligand binding and can rationalize observed structure-activity relationships. nih.govplos.org

For aporphine derivatives, computational models have been developed to predict how these ligands bind to receptors like the dopamine D2A and serotonin 5-HT1A receptors. nih.gov For the 5-HT1A receptor, modeling has revealed a "methyl pocket" in the binding site that can accommodate the C10-methyl group of certain active derivatives. acs.org The models also suggest that the binding mode can change depending on the nature of the substituent at C-11, with hydrogen bonding being crucial for hydroxyl-substituted compounds and van der Waals forces playing a more significant role for bulkier, non-polar substituents. nih.gov

These computational approaches allow for the prediction of binding poses and the identification of key amino acid residues within the receptor's binding site that interact with the ligand. unimib.it For example, modeling of aporphine binding to the 5-HT2C receptor predicted π-π stacking interactions with specific phenylalanine residues and hydrophobic interactions with valine and alanine (B10760859) residues. biorxiv.org

By integrating homology modeling with ligand docking and protein design, it is possible to construct more accurate models of ligand-bound receptor conformations, capturing both conformational selection and induced-fit mechanisms of ligand binding. nih.gov These models are not only crucial for explaining experimental data but also for guiding the rational design of new ligands with improved affinity and selectivity. unimib.it

Preclinical Neuropharmacological and Behavioral Evaluations

In Vitro Studies on Receptor Binding and Functional Assays

In vitro studies are crucial for determining the affinity and efficacy of a compound at specific receptor sites. For (+-)-11-Hydroxynoraporphine and its related analogs, these studies have focused primarily on dopamine (B1211576) receptors.

Radioligand binding assays are employed to determine the affinity of a compound for a receptor. sygnaturediscovery.com This is typically expressed as the inhibition constant (Ki) or the concentration of the compound that inhibits 50% of radioligand binding (IC50). The 11-hydroxy group and the C-6a (R) configuration of aporphines are generally recognized as important for dopaminergic activity. acs.org For instance, the natural aporphine (B1220529) (R)-(−)-pukateine, which shares the 11-hydroxy substitution, displays IC50 values of 400 nM at D1-like receptors and 600 nM at D2-like receptors. acs.org N-n-propyl substitution on the aporphine structure tends to improve activity at the D2 receptor, while an N-methyl group often enhances D1 receptor activity. acs.org

Functional assays, such as those measuring the modulation of cyclic AMP (cAMP), provide information on whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. These assays are critical for understanding the downstream cellular effects of receptor binding. fyonibio.com For example, G-protein coupled receptors (GPCRs), which include dopamine receptors, can be studied using assays that measure agonist-stimulated increases in cAMP accumulation or receptor phosphorylation. fyonibio.comresearchgate.net

Interactive Table: Receptor Binding Affinities of Related Aporphine Compounds

CompoundReceptor TargetBinding Affinity (IC50/Ki)
(R)-(−)-pukateineD1-like400 nM (IC50) acs.org
(R)-(−)-pukateineD2-like600 nM (IC50) acs.org
3-bromopredicentrineD1-like15 nM (Ki) acs.org
3-bromopredicentrineD2-like613 nM (Ki) acs.org
3-iodopredicentrineD1-like6 nM (Ki) acs.org
3-iodopredicentrineD2-like831 nM (Ki) acs.org

Ex Vivo Receptor Occupancy and Autoradiography Studies

Ex vivo receptor occupancy studies are a powerful tool to confirm that a compound reaches and binds to its target in the central nervous system after systemic administration. sygnaturediscovery.com In these studies, an animal is treated with the compound, and subsequently, brain tissue is analyzed to measure the degree to which the compound has occupied the target receptors. psychogenics.com This is often achieved by incubating brain slices with a radioligand that binds to the same receptor; a reduction in radioligand binding in the treated animal compared to a control animal indicates receptor occupancy by the test compound. giffordbioscience.com

Autoradiography is a technique used to visualize the distribution and density of receptors in the brain. ki.se In ex vivo autoradiography, brain sections from treated animals are exposed to a radioligand, and the resulting image reveals the areas where the compound has bound. giffordbioscience.com This method provides valuable information on the regional brain distribution of target engagement. sygnaturediscovery.com For example, this technique can be used to determine occupancy in various brain regions, such as the striatum, which is rich in dopamine transporters. giffordbioscience.com

In Vivo Animal Models for Neurotransmitter System Modulation

In vivo studies in animal models are essential to understand how a compound's interaction with receptors translates into physiological and behavioral effects. nih.gov These models allow for the investigation of the compound's influence on neurotransmitter systems within a living organism. frontiersin.org

The open field test is a common method used to assess general locomotor activity, exploratory behavior, and anxiety-like behavior in rodents. creative-biolabs.com Changes in movement patterns, such as distance traveled or time spent in the center of the arena, can indicate the stimulant or sedative effects of a compound. imrpress.com Other tests, like the rotarod, specifically evaluate motor coordination and balance. imrpress.com The cylinder test can be used to assess forelimb motor function by observing the animal's exploratory behavior in a cylindrical enclosure. imrpress.com

Given the affinity of aporphines for dopamine receptors, animal models sensitive to dopamine system modulation are particularly relevant. frontiersin.org For instance, in rats with unilateral 6-hydroxydopamine (6-OHDA) lesions, a model for Parkinson's disease, dopamine agonists induce contralateral circling behavior. acs.org This behavioral response is considered a classic indicator of dopamine receptor activation. acs.org For example, the related aporphine, pukateine (B191868), at a specific dose, elicited significant contralateral circling in this model. acs.org Other dopamine-related behaviors that can be assessed include stereotypy (repetitive, compulsive behaviors) and catalepsy (a state of immobility and muscle rigidity).

Assessment of Motor Activity and Exploratory Behavior in Rodents

Investigation of Potential Neuroprotective Effects in Preclinical Models

Neuroprotection refers to the preservation of neuronal structure and function. sld.cu Preclinical models are used to investigate whether a compound can protect neurons from damage caused by toxins, oxidative stress, or disease processes. news-medical.netfrontiersin.org

Animal and cell culture models are employed to study neuroprotective effects. frontiersin.org For instance, PC12 cells, a cell line derived from a rat adrenal gland tumor, can be treated with neurotoxins like 6-OHDA to induce cell death, and the ability of a test compound to prevent this toxicity is measured. nih.gov Animal models of neurodegenerative diseases, such as Parkinson's disease models using toxins like MPTP or 6-OHDA, are also utilized. mdpi.com In these models, the compound's ability to prevent the loss of dopaminergic neurons and improve motor function is assessed. nih.gov The mechanisms underlying potential neuroprotective effects, such as reducing oxidative stress or inflammation, are also investigated. frontiersin.org

Metabolic Pathways and Biotransformation in Research Models

In Vitro Metabolic Stability Studies (e.g., Serum/Plasma Stability)

In vitro metabolic stability assays are fundamental in early drug discovery to predict a compound's persistence in the body. enamine.netxenotech.com These studies typically involve incubating the compound with biological matrices like plasma or serum and measuring its degradation over time. enamine.net For compounds containing ester or amide linkages, plasma esterases and amidases can lead to rapid hydrolysis. enamine.net

While specific data on the serum or plasma stability of (+-)-11-Hydroxynoraporphine is not extensively detailed in the public domain, the stability of related aporphine (B1220529) derivatives has been a subject of investigation. The determination of drug stability in plasma is a key parameter, as it directly influences pharmacokinetic outcomes and subsequent in vivo efficacy. enamine.net The process involves incubating the test compound at a controlled temperature (e.g., 37°C) and analyzing samples at various time points to calculate the half-life (T½). enamine.net

Parameter Description Typical Method Significance
Analyte This compoundHPLC-MSQuantifies remaining parent compound. enamine.net
Matrix Serum or PlasmaIncubation at 37°CSimulates physiological conditions. enamine.net
Time Points Multiple intervals (e.g., 0, 20, 40, 60, 120 min)Sample analysis over timeDetermines rate of degradation. enamine.net
Endpoint Half-life (T½)Curve fitting of concentration vs. timePredicts in vivo persistence. enamine.net
This table outlines the general methodology for an in vitro plasma stability assay, which would be applicable to assess the stability of this compound.

Identification of Major Metabolites in Preclinical Models

Identifying the major metabolites of a drug candidate is essential to understand its complete pharmacological and toxicological profile. nih.gov For aporphine alkaloids, metabolism often occurs at the catechol moiety, which is structurally similar to dopamine (B1211576). nih.gov This can lead to the formation of less active or inactive metabolites. google.com

In the case of apomorphine, a structurally related compound, extensive first-pass hepatic metabolism results in inactive metabolites. google.com This suggests that this compound, which possesses a hydroxyl group, is also likely to undergo significant metabolism. The primary metabolic transformations anticipated for aporphines include O-methylation, sulfation, and glucuronidation of the hydroxyl groups. nih.govsemanticscholar.org

Potential Metabolite Metabolic Reaction Enzyme Family Expected Impact on Activity
11-Methoxy-noraporphineO-methylationCatechol-O-methyltransferase (COMT)Likely reduced activity
11-O-Glucuronide-noraporphineGlucuronidationUDP-glucuronosyltransferases (UGTs)Inactive, increased water solubility for excretion nih.gov
11-O-Sulfate-noraporphineSulfationSulfotransferases (SULTs)Inactive, increased water solubility for excretion nih.gov
This table presents the predicted major metabolites of this compound based on the known metabolism of related aporphine compounds.

Pathways of Enzymatic Transformation in Biological Systems

The biotransformation of xenobiotics, including drug compounds, primarily occurs through Phase I and Phase II metabolic reactions. nih.gov Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion. nih.gov

For this compound, the presence of a hydroxyl group makes it a direct substrate for Phase II conjugation reactions. nih.gov The key enzymatic pathways involved are:

Glucuronidation: This is a major pathway for the metabolism of phenolic compounds and is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govnih.gov The addition of a glucuronic acid moiety significantly increases the polarity of the molecule, preparing it for renal or biliary excretion. nih.gov

Sulfation: Catalyzed by sulfotransferases (SULTs), this pathway involves the addition of a sulfonate group. nih.gov Similar to glucuronidation, sulfation increases the water solubility of the compound, aiding in its elimination. nih.gov

O-Methylation: The enzyme catechol-O-methyltransferase (COMT) can methylate the hydroxyl group. semanticscholar.org

While Phase I reactions like oxidation via cytochrome P450 (CYP) enzymes are possible for the aporphine scaffold, the primary and most rapid metabolic routes for hydroxylated aporphines are typically conjugation reactions. nih.gov

Implications of Metabolism for Pharmacological Profile in Research

The metabolism of this compound has significant implications for its pharmacological activity in research settings. The extensive first-pass metabolism, as seen with related compounds like apomorphine, suggests that the oral bioavailability of this compound may be limited. nih.govgoogle.com

The formation of glucuronide and sulfate (B86663) conjugates generally leads to pharmacologically inactive metabolites that are readily excreted. nih.gov This rapid inactivation and clearance would result in a short duration of action for the parent compound. To address this, research has explored the use of prodrugs, such as esterifying the hydroxyl group, to improve bioavailability and extend the half-life. researchgate.netresearchgate.net

Furthermore, the specific metabolic pathways can influence the observed potency and selectivity of the compound. For instance, the N-alkyl substituents on the noraporphine core have been shown to significantly affect the affinity for D1 versus D2 dopamine receptors. nih.govresearchgate.net Understanding the metabolic stability of these different analogs is crucial for establishing accurate structure-activity relationships. The metabolic profile, therefore, is an indispensable piece of information for the rational design and interpretation of pharmacological studies involving this compound and its derivatives.

Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for isolating and quantifying (+-)-11-Hydroxynoraporphine and related aporphine (B1220529) alkaloids from complex mixtures, such as synthetic reaction products or biological matrices. High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS/MS) are the primary techniques employed. sci-hub.seresearchgate.net

HPLC is a cornerstone technique for the analysis of aporphine alkaloids due to its high resolution and sensitivity. sci-hub.se The separation is typically achieved using reversed-phase chromatography, where a nonpolar stationary phase is paired with a polar mobile phase. wikipedia.org The choice of column, mobile phase composition, and detector wavelength are critical for achieving optimal separation and quantification. ucl.ac.be For aporphine alkaloids, C18 or phenyl-hexyl columns are commonly used. researchgate.netnih.gov The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent like acetonitrile (B52724) or methanol. ucl.ac.beuliege.be UV detection is frequently set around 270 nm or 307 nm, which correspond to the characteristic absorption of the aporphine chromophore. ucl.ac.bemdpi.com

Table 1: Representative HPLC Conditions for Aporphine Alkaloid Analysis

Parameter Condition Source
Stationary Phase (Column) RP-select B (5 µm) or Discovery C18 (5 µm) ucl.ac.beuliege.bemdpi.com
Mobile Phase Gradient of Acetonitrile and Water with 10 mM Ammonium Acetate (pH 3) ucl.ac.beuliege.be
Flow Rate 0.7 - 1.0 mL/min ucl.ac.bemdpi.com

| Detection | UV at 270 nm or 307 nm | ucl.ac.bemdpi.com |

For enhanced selectivity and sensitivity, especially in complex biological samples, HPLC is coupled with tandem mass spectrometry (LC-MS/MS). wikipedia.orgchemyx.com This hyphenated technique combines the separation power of LC with the mass analysis capability of MS, allowing for the definitive identification and quantification of analytes. wikipedia.org Electrospray ionization (ESI) is a common interface, as it is suitable for polar and thermally labile molecules like alkaloids. ddtjournal.com The analysis is often performed in multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer, which provides excellent specificity by monitoring a specific precursor ion to product ion transition for the target compound. researchgate.netmdpi.com This methodology has been successfully applied to the simultaneous determination of multiple opioids and their metabolites in plasma. nih.gov

Table 2: Typical LC-MS/MS Parameters for Alkaloid Derivative Analysis

Parameter Setting Source
Ionization Source Electrospray Ionization (ESI), Positive Mode mdpi.comshimadzu.com
Mass Analyzer Triple Quadrupole (QqQ) mdpi.com
Analysis Mode Multiple Reaction Monitoring (MRM) mdpi.com
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid or Ammonium Formate (B1220265) Buffer researchgate.netnih.gov

| Column | Eclipse XDB C18 or Phenomenex C12 MAX-RP | researchgate.netnih.gov |

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Characterization (e.g., NMR, IR, UV-Vis) in Research

Spectroscopic techniques are vital for the structural elucidation and confirmation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for determining the precise molecular structure. nih.govvanderbilt.edu For aporphine alkaloids, the ¹H NMR spectrum shows characteristic signals for aromatic protons and methoxy (B1213986) or hydroxyl groups. scielo.brmdpi.com For example, in derivatives of 11-hydroxynoraporphine, specific proton signals can be assigned to various positions on the aporphine core. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy provides information about the functional groups present in the molecule. ar-raniry.ac.id The IR spectrum of an 11-hydroxynoraporphine derivative would typically show a broad absorption band for the phenolic hydroxyl (OH) group around 3400-3500 cm⁻¹, as well as characteristic peaks for aromatic C=C stretching (around 1500-1600 cm⁻¹) and C-O stretching. scielo.brsci-hub.se

UV-Visible (UV-Vis) Spectroscopy : The UV-Vis spectrum is used to identify the chromophore system within the molecule. libretexts.org Aporphine alkaloids exhibit characteristic UV absorption maxima due to their conjugated aromatic system. scielo.br Typically, spectra show absorption bands around 220-240 nm and 300-310 nm, which are indicative of the aporphine skeleton. scielo.brar-raniry.ac.id

Table 3: Spectroscopic Data for Aporphine Alkaloids

Technique Characteristic Features Source
¹H NMR Signals for aromatic protons, N-alkyl groups, and methoxy/hydroxyl groups. nih.gov
IR Broad OH stretch (~3400 cm⁻¹), Aromatic C=C stretch (~1600 cm⁻¹). scielo.brsci-hub.se

| UV-Vis | Absorption maxima (λmax) at ~224 nm and ~308 nm. | scielo.br |

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are fundamental in neuropharmacology to determine the affinity and selectivity of a compound for specific neurotransmitter receptors. nih.gov For this compound and its analogs, these assays are crucial for characterizing their interaction with dopamine (B1211576) receptors (D₁ and D₂). acs.orgnih.gov In these experiments, a radiolabeled ligand with known affinity for the receptor is incubated with tissue homogenates (e.g., from rat forebrain) in the presence of varying concentrations of the unlabeled test compound (e.g., an 11-hydroxynoraporphine derivative). acs.orgnih.gov The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Kᵢ) is calculated, which reflects the compound's affinity for the receptor. nih.gov Lower Kᵢ values indicate higher binding affinity.

Studies have shown that N-alkyl substituents significantly impact the dopamine receptor affinity and selectivity of 11-hydroxynoraporphine derivatives. acs.orgnih.gov For instance, (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine was found to be a selective and potent ligand for D₂ receptors. acs.orgnih.gov

Table 4: Dopamine Receptor Binding Affinities (Kᵢ, nM) for Selected 11-Hydroxynoraporphine Analogs

Compound Dopamine D₁ Receptor Kᵢ (nM) Dopamine D₂ Receptor Kᵢ (nM) Source
(R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine 46 235 acs.orgnih.gov
(R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine 1690 44 acs.orgnih.gov
(R)-(-)-2-methoxy-N-n-propylnorapomorphine 6450 1.3 acs.orgnih.gov

Development of Radiolabeled Probes for Positron Emission Tomography (PET) Research

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the quantitative visualization of biological processes at the molecular level. nih.gov The development of radiolabeled analogs of 11-hydroxynoraporphine is aimed at creating probes to image dopamine receptors in the brain, which is critical for studying neurological disorders like Parkinson's disease. nih.gov The most common positron-emitting isotopes used for this purpose are Fluorine-18 (B77423) (¹⁸F) and Carbon-11 (B1219553) (¹¹C). nih.gov

Synthesis of ¹⁸F-Labeled Analogs : Fluorine-18 is a preferred radionuclide due to its relatively long half-life (109.7 min), which allows for multi-step synthesis and imaging over several hours. thno.org The synthesis of ¹⁸F-labeled 11-hydroxynoraporphine derivatives often involves nucleophilic substitution with [¹⁸F]fluoride. nih.gov A common strategy is to use a precursor molecule containing a good leaving group, such as a tosylate. For example, R-(-)-N-n-propyl-2-(3-[¹⁸F]fluoropropanoxy-11-hydroxynoraporphine) ([¹⁸F]-MCL-536) was synthesized from a bis-tosylated precursor. nih.govsnmjournals.org The synthesis involved a radiofluorination step followed by deprotection to yield the final product with high radiochemical purity (>99%). nih.gov

Synthesis of ¹¹C-Labeled Analogs : Carbon-11 has a shorter half-life (20.4 min), which requires rapid and efficient synthesis methods. nih.gov ¹¹C-labeling is typically achieved by N-methylation, where a precursor amine is reacted with a ¹¹C-methylating agent like [¹¹C]methyl iodide or [¹¹C]methyl triflate. nih.gov For instance, PET radioligands such as [¹¹C]MNPA have been synthesized via a two-step, one-pot reaction involving [¹¹C]methyl iodide. google.com This approach could be adapted for the N-methylation of an 11-hydroxynoraporphine precursor to generate a ¹¹C-labeled PET tracer.

Table 5: Summary of Radiolabeling for PET Research

Isotope Half-Life Common Labeling Reaction Example Precursor/Product Source
¹⁸F 109.7 min Nucleophilic Fluorination Precursor: (R)-N-n-propyl-11-toluenesulfonyloxy-2-(3-toluenesulfonyloxypropanoxy)noraporphine; Product: [¹⁸F]-MCL-536 nih.govsnmjournals.org

| ¹¹C | 20.4 min | N-methylation with [¹¹C]CH₃I or [¹¹C]CH₃OTf | Precursor: Metaraminol; Product: [¹¹C]mHED | nih.gov |

Preclinical Evaluation of Radiotracers for Receptor Imaging

The preclinical evaluation of radiotracers derived from the this compound scaffold is a critical phase in the development of novel agents for in vivo neuroreceptor imaging with Positron Emission Tomography (PET). iaea.org This process involves a series of analytical methodologies designed to characterize the radioligand's biochemical and pharmacokinetic properties before it can be considered for human studies. iaea.org The primary goal is to develop agonists that can selectively target the high-affinity state of dopamine D2/D3 receptors, which is thought to be particularly relevant in the study of neurological and psychiatric conditions like Parkinson's disease and schizophrenia. nih.govfrontiersin.org

The evaluation pipeline for these radiotracers typically encompasses radiosynthesis, quality control, in vitro characterization, and in vivo studies using animal models. iaea.orgki.se These steps are essential to establish the tracer's potential for providing meaningful quantitative data on receptor distribution and density.

Radiosynthesis and Quality Control

A crucial first step is the development of a reliable and reproducible method for radiolabeling the 11-hydroxynoraporphine derivatives with a positron-emitting radionuclide, most commonly carbon-11 (¹¹C, half-life ≈ 20 min) or fluorine-18 (¹⁸F, half-life ≈ 110 min). nih.gov The choice of radionuclide influences the imaging time frame and logistical considerations, with the longer half-life of ¹⁸F allowing for more complex or longer duration PET studies and distribution to facilities without an on-site cyclotron. nih.gov

For instance, the ¹⁸F-labeled D2 agonist, R-(-)-N-n-propyl-2-(3-[¹⁸F]fluoropropanoxy-11-hydroxynoraporphine) ([¹⁸F]MCL-536), was synthesized with a reported radiochemical yield of 70% and a radiochemical purity exceeding 99%. nih.gov Similarly, the ¹¹C-labeled agonist [¹¹C]AZ683 was produced with high molar activity and over 99% radiochemical purity. nih.gov Quality control is paramount and involves analytical techniques like high-performance liquid chromatography (HPLC) to confirm the radiochemical purity and identity of the final product. snmjournals.orgresearchgate.net

Table 1: Radiosynthesis and Quality Control Parameters for Selected 11-Hydroxynoraporphine-based Radiotracers

RadiotracerRadionuclideRadiochemical Yield (RCY)Radiochemical Purity (RCP)Molar Activity (Am)Reference
[¹⁸F]MCL-536¹⁸F70%>99%167 GBq/µmol nih.gov
[¹¹C]1¹¹C0.1% (non-corrected)>95%>2000 Ci/mmol nih.gov
[¹¹C]AZ683¹¹C3.0% (non-corrected)>99%High nih.gov

In Vitro and Ex Vivo Characterization

Before in vivo imaging, the binding characteristics of the new compounds are assessed through in vitro and ex vivo methods. Competition binding assays are used to determine the affinity (Ki) of the ligands for their target receptors (e.g., D2 and D3) and their selectivity over other receptors. For example, a series of N-n-propyl, ethyl, and methyl aporphines with fluoropropanoxy and fluoroethoxy chains at the 2-position were evaluated to find the best combination of binding affinity and selectivity. google.com The N-fluoropropyl aporphine analog (compound 6) demonstrated a high binding affinity for D2high receptors with a Ki value of 6.9 nM. google.com

Ex vivo autoradiography in animal tissues, often from rats, is another key technique. It helps to visualize the regional distribution of the radiotracer in the brain and confirm that its binding pattern corresponds to the known distribution of the target receptor. nih.gov For one D3-selective ligand, [¹¹C]1, ex vivo autoradiography in rat brain sections confirmed specific binding to D3 receptors. nih.gov

Table 2: In Vitro Binding Affinities (Ki) of 11-Hydroxynoraporphine Derivatives for Dopamine D2 Receptors

CompoundModificationTarget ReceptorKi (nM)Reference
N-propyl analog (3b)N-n-propylD2high4.9 google.com
N-fluoropropyl aporphine (6)N-fluoropropylD2high6.9 google.com
[³H]MCL-536N-n-propyl-2-(3-fluoropropanoxy)Total D2 (high and low affinity)0.8 researchgate.net

In Vivo PET Imaging and Kinetic Modeling

The ultimate preclinical test is in vivo PET imaging in animals, typically rodents and non-human primates. snmjournals.orgchildrenshospital.org These studies aim to evaluate the radiotracer's ability to cross the blood-brain barrier, its uptake and distribution in the brain, and its kinetic profile. mdpi.com

A successful radiotracer should show high uptake in brain regions rich in the target receptor (e.g., the striatum for D2/D3 receptors) and low uptake in regions with few or no receptors (e.g., the cerebellum), which is often used as a reference region for quantifying specific binding. snmjournals.org The ratio of binding in the target region to the reference region provides a measure of the specific signal. For example, in a study with cynomolgus monkeys, the ¹⁸F-labeled agonist [¹⁸F]MCL-524 showed striatum-to-cerebellum ratios suitable for reliable quantification. snmjournals.org

Kinetic analysis of the dynamic PET data, often requiring arterial blood sampling to measure the concentration of the radiotracer in plasma over time, allows for the calculation of key outcome measures. snmjournals.orgnih.gov These include the total distribution volume (VT) and the non-displaceable binding potential (BPND), which reflects the density of available receptors. snmjournals.org Reproducibility studies are also performed to ensure that these measurements are reliable. nih.gov For the D2/D3 agonist [¹¹C]NPA, the reproducibility of BPND was found to be excellent (≤ 10%). nih.gov

To confirm the specificity of the signal, blocking studies are conducted. This involves pre-treating the animal with a high dose of an unlabeled drug (an antagonist like raclopride) that binds to the same receptor. A significant reduction in the radiotracer's binding signal confirms that it is binding specifically to the intended target. snmjournals.org For instance, pretreatment with raclopride (B1662589) reduced the BPND of [¹⁸F]MCL-524 by 89%, demonstrating its specific binding to D2/D3 receptors. snmjournals.org

Table 3: Preclinical In Vivo PET Imaging Findings

RadiotracerAnimal ModelKey FindingQuantitative MeasureReference
[¹⁸F]MCL-524Cynomolgus MonkeySpecific binding to D2/D3 receptorsMean striatal BPND = 2.0; 89% reduction after raclopride pretreatment snmjournals.org
[¹¹C]NPAHumanExcellent reproducibility of binding parametersBPND reproducibility ≤ 10% nih.gov
[¹¹C]AZ683Rodent, NHPLow brain uptakeNot specified nih.gov

Biosynthetic Considerations of Aporphine/noraporphine Alkaloids

General Overview of Aporphine (B1220529) Biosynthetic Pathways in Natural Sources

The biosynthesis of aporphine alkaloids generally originates from the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), a reaction catalyzed by norcoclaurine synthase (NCS). frontiersin.orgnih.gov This initial step forms (S)-norcoclaurine, the foundational scaffold for nearly all benzylisoquinoline alkaloids. nih.gov A subsequent series of enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, convert (S)-norcoclaurine into the key branch-point intermediate, (S)-reticuline. frontiersin.orgnih.gov

(S)-reticuline stands as a critical juncture in BIA biosynthesis, leading to various alkaloid subclasses such as morphinans, protoberberines, and aporphines. frontiersin.orgnih.gov The formation of the aporphine core structure from (S)-reticuline is characterized by an intramolecular C-C phenol (B47542) coupling reaction. researchgate.netoup.comnih.gov This crucial step is catalyzed by cytochrome P450 enzymes, which facilitate the formation of the characteristic bridged ring system of aporphines. researchgate.netoup.comnih.gov

In some plant species, alternative precursors to (S)-reticuline have been identified. For instance, in lotus (B1177795) (Nelumbo nucifera), aporphine alkaloids may be derived from the (S)-N-methylcoclaurine precursor. nih.gov The structural diversity of aporphine alkaloids is further expanded through various enzymatic modifications such as methylation, demethylation, and the formation of methylenedioxy bridges. frontiersin.orgnih.gov

Table 1: Key Precursors and Intermediates in Aporphine Biosynthesis

Compound NameRole in Biosynthesis
DopamineInitial building block. frontiersin.orgnih.gov
4-Hydroxyphenylacetaldehyde (4-HPAA)Condensation partner for dopamine. frontiersin.orgnih.gov
(S)-NorcoclaurineFirst benzylisoquinoline alkaloid scaffold. nih.gov
(S)-N-MethylcoclaurineAn intermediate that can be a precursor to aporphines in some species. nih.gov
(S)-ReticulineCentral branch-point intermediate for many BIAs, including aporphines. frontiersin.orgnih.govresearchgate.net
(R)-ReticulineEnantiomer of (S)-reticuline, primarily a precursor for morphinan (B1239233) alkaloids.
(S)-CorytuberineAn aporphine alkaloid formed via intramolecular C-C phenol coupling of (S)-reticuline. capes.gov.br
MagnoflorineAn aporphine alkaloid produced from (S)-corytuberine. frontiersin.orgcapes.gov.br
GlaziovineA proaporphine alkaloid that can be formed from reticuline. nih.govchalmers.se
NuciferineAn aporphine alkaloid found in lotus, with a proposed biosynthetic pathway originating from reticuline. nih.govnih.gov

Hypothetical or Investigated Biosynthetic Routes to 11-Hydroxynoraporphine Scaffold

While the general biosynthetic pathway to aporphine alkaloids is relatively understood, the specific route to the 11-hydroxynoraporphine scaffold is less defined and is often inferred from the known pathways of related compounds. The formation of the noraporphine structure itself implies an N-demethylation step at some point in the biosynthetic sequence.

A plausible biosynthetic route would likely proceed through the established aporphine pathway to an N-methylated aporphine intermediate. Subsequent N-demethylation would then yield the noraporphine scaffold. The hydroxylation at the C-11 position is a key feature. This could occur either before or after the formation of the aporphine ring system.

One hypothetical pathway involves the hydroxylation of a precursor like (S)-reticuline at the appropriate position before the intramolecular phenol coupling reaction. Alternatively, an existing aporphine alkaloid could undergo hydroxylation at the C-11 position by a specific hydroxylase enzyme.

Research into the biosynthesis of related compounds provides some clues. For example, the biosynthesis of the aporphine alkaloid isothebaine (B191619) involves the oxidative coupling of orientaline, an isomer of reticuline. thieme-connect.com This highlights that variations in the initial benzylisoquinoline precursor can lead to different substitution patterns on the final aporphine ring.

The biosynthesis of the 11-hydroxynoraporphine scaffold likely involves the following key transformations, though the precise order may vary between different plant species:

Formation of the core benzylisoquinoline structure.

Intramolecular C-C phenol coupling to form the aporphine ring system.

Hydroxylation at the C-11 position.

N-demethylation to yield the noraporphine structure.

Enzyme Systems Involved in Aporphine Alkaloid Production

A variety of enzyme families are crucial for the biosynthesis of aporphine alkaloids, with cytochrome P450 monooxygenases playing a particularly prominent role. frontiersin.orgoup.com

Key Enzyme Classes in Aporphine Biosynthesis:

Norcoclaurine Synthase (NCS): This enzyme catalyzes the initial Pictet-Spengler condensation of dopamine and 4-HPAA to form (S)-norcoclaurine, the first committed step in the pathway. frontiersin.orgnih.gov

O-Methyltransferases (OMTs) and N-Methyltransferases (NMTs): These enzymes are responsible for the methylation of hydroxyl and amine groups, respectively, on the benzylisoquinoline intermediates. frontiersin.orgfrontiersin.org For example, norcoclaurine 6-O-methyltransferase (6OMT) and coclaurine (B195748) N-methyltransferase (CNMT) are involved in the conversion of norcoclaurine to N-methylcoclaurine. frontiersin.org

Cytochrome P450 Monooxygenases (CYPs): This large and diverse family of enzymes catalyzes a wide range of oxidative reactions. In aporphine biosynthesis, they are critically involved in:

Hydroxylation: Introducing hydroxyl groups at specific positions on the precursor molecules. frontiersin.orgresearchgate.net

Intramolecular C-C Phenol Coupling: This is the hallmark reaction for the formation of the aporphine skeleton. researchgate.netoup.comnih.gov Enzymes from the CYP80 family are particularly important for this step. oup.comnih.govfrontiersin.org For example, CYP80G2 has been shown to catalyze the conversion of (S)-reticuline to (S)-corytuberine. nih.govcapes.gov.br Recent studies have also identified CYP80G6 and CYP80Q5 as key enzymes in the formation of different types of aporphine alkaloids. chalmers.seresearchgate.net

Methylenedioxy Bridge Formation: Some CYPs, such as those from the CYP719 family, can form methylenedioxy bridges on the aporphine ring, further diversifying the structures. chalmers.semaxapress.com

Oxidoreductases: Besides CYPs, other oxidoreductases are also involved in the later steps of aporphine biosynthesis, contributing to modifications like oxidation and dehydroxylation. frontiersin.org

Demethylases: N-demethylases (NDM) and O-demethylases (ODM) are responsible for removing methyl groups, leading to the formation of noraporphine and other demethylated derivatives. nih.gov

Table 2: Enzyme Systems and Their Functions in Aporphine Alkaloid Biosynthesis

Enzyme/Enzyme FamilyAbbreviationFunction
Norcoclaurine SynthaseNCSCatalyzes the condensation of dopamine and 4-HPAA. frontiersin.orgnih.gov
Norcoclaurine 6-O-methyltransferase6OMTMethylates the 6-hydroxyl group of norcoclaurine. frontiersin.org
Coclaurine N-methyltransferaseCNMTMethylates the secondary amine of coclaurine. frontiersin.org
N-methylcoclaurine-3'-hydroxylaseNMCHA cytochrome P450 enzyme that hydroxylates N-methylcoclaurine. frontiersin.org
3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase4'OMTMethylates the 4'-hydroxyl group of 3'-hydroxy-N-methylcoclaurine. frontiersin.org
Cytochrome P450 Family 80CYP80Catalyzes intramolecular C-C phenol coupling to form the aporphine skeleton. oup.comnih.govfrontiersin.org
Berberine Bridge EnzymeBBEAn FAD-dependent oxidase that can be involved in related BIA pathways. frontiersin.org

Future Research Directions and Translational Potential in Basic Science

Exploration of Novel Receptor Targets and Polypharmacology

While the primary pharmacological activity of noraporphine analogs like (+-)-11-Hydroxynoraporphine has been centered on dopamine (B1211576) receptors, emerging research points towards a more complex and nuanced interaction with various neurotransmitter systems. acs.orgnih.gov The concept of polypharmacology, where a single compound interacts with multiple targets, is a key area for future exploration. This approach is particularly relevant for complex neurological disorders where modulating a single target is often insufficient.

Initial studies have established the essential role of the biphenyl (B1667301) unit, the 11-hydroxy group, and the C-6a(R) configuration for dopaminergic activity. acs.orgnih.govresearchgate.net N-alkylation has been shown to significantly influence selectivity between dopamine D1 and D2 receptors; for instance, an N-n-propyl substitution tends to enhance D2 receptor activity. acs.orgnih.gov

Future research will likely focus on screening this compound and its derivatives against a broader panel of G-protein coupled receptors (GPCRs), ion channels, and transporters. For example, certain N-propylnoraporphine derivatives have been identified as dual-acting ligands, showing affinity for both dopamine D2 and serotonin (B10506) 5-HT1A receptors. acs.org This dual agonism is a promising strategy for developing novel anti-Parkinson's agents. acs.org The investigation into orphan receptors, such as GPR88, which are increasingly recognized as potential drug targets, could also reveal entirely new mechanisms of action for this class of compounds. scispace.com

Systematic evaluation of the binding affinities of various N-substituted 11-hydroxynoraporphines reveals the subtle interplay between chemical structure and receptor selectivity.

Table 1: Dopamine Receptor Binding Affinities of Selected Noraporphine Analogs

Compound Substituent D1 Receptor Ki (nM) D2 Receptor Ki (nM)
N-n-propyl-11-hydroxynoraporphine (11-OH-NPa) N-n-propyl 699 28.5
N-methyl-11-hydroxynoraporphine N-methyl - -
MCL-509 N-alkyl-2-methoxy 1,690 44

Data sourced from multiple studies and presented for comparative purposes. acs.orgnih.gov

This data underscores the potential for fine-tuning the polypharmacological profile of these compounds to achieve desired therapeutic effects while potentially minimizing off-target effects.

Development of Advanced Synthetic Routes for Complex Analogs

The advancement of medicinal chemistry research on this compound is intrinsically linked to the development of efficient and versatile synthetic methodologies. While the total synthesis of this compound and its N-propyl analog has been achieved, creating more complex analogs for structure-activity relationship (SAR) studies requires more sophisticated and scalable routes. acs.orgacs.org

A significant challenge has been the development of manufacturing routes suitable for larger-scale production beyond initial laboratory synthesis. acs.org Early routes often employed hazardous reagents like methyl chloroformate and hydrazine (B178648) and required extensive chromatographic purification, resulting in variable yields and quality. acs.org Recent process development has focused on eliminating these issues by removing toxic reagents, avoiding concentrations to dryness, and simplifying isolation procedures. acs.org

Future synthetic strategies will likely incorporate modern catalytic methods to improve efficiency and stereoselectivity. Palladium-catalyzed reactions, for instance, have been effectively used for the synthesis of various aporphine (B1220529) alkaloids. orgsyn.org These methods allow for precise modifications of the aporphine core, facilitating the creation of diverse chemical libraries.

Furthermore, the synthesis of specialized analogs, such as radiolabeled compounds for positron emission tomography (PET) imaging, is crucial for translational research. nih.govnih.gov The development of convenient methods for introducing isotopes like 18F into the noraporphine scaffold, for example by using a p-toluenesulfonyl (tosyl) group as both a protecting group and a leaving group for radiofluorination, enables non-invasive in vivo studies of receptor occupancy and function. nih.govnih.gov These advanced synthetic tools are indispensable for creating the complex molecular probes needed to explore the full potential of this compound class.

High-Throughput Screening and Lead Optimization in Preclinical Discovery

High-Throughput Screening (HTS) represents a cornerstone of modern drug discovery, allowing for the rapid testing of millions of chemical compounds to identify those that modulate a specific biological pathway. wikipedia.org This technology is particularly well-suited for the future exploration of this compound's therapeutic potential. By leveraging robotics, automated liquid handling, and sensitive detectors, HTS can accelerate the identification of novel noraporphine analogs with desired activities. wikipedia.orgbmglabtech.com

In the context of noraporphine research, HTS assays can be designed to:

Identify new receptor targets: Screening large libraries of noraporphine analogs against panels of known and orphan receptors can uncover previously unknown biological activities. scispace.com

Optimize lead compounds: Once an active compound ("hit") is identified, HTS can be used to screen structurally similar analogs to find a "lead" with improved potency, selectivity, and pharmacokinetic properties. bmglabtech.com

Explore polypharmacology: HTS is an efficient way to profile lead compounds against multiple targets simultaneously, providing a comprehensive understanding of their pharmacological profile.

The process begins with the preparation of microtiter plates containing the biological target (e.g., cells expressing a specific receptor or an isolated enzyme) and the addition of compounds from a chemical library. wikipedia.org The results are then analyzed to identify hits, which serve as the starting point for lead optimization. wikipedia.org While HTS provides the initial spark, the subsequent lead optimization phase is critical. This involves iterative cycles of chemical synthesis and biological testing to refine the structure of the lead compound, enhancing its efficacy and safety profile. nih.gov For noraporphine derivatives, this could involve fine-tuning N-alkyl substituents or modifying other parts of the aporphine scaffold to achieve a desired dual-agonist or antagonist profile. nih.gov

Integration of Omics Data for Systems-Level Understanding of Compound Action

The advent of "omics" technologies—including genomics, transcriptomics, proteomics, and metabolomics—has revolutionized our ability to understand the complex biological effects of chemical compounds. biostrand.ainsf.gov The integration of multi-omics data provides a holistic, systems-level view of how a compound like this compound perturbs cellular networks, moving beyond the study of a single receptor target. researchgate.net

Future research should leverage these technologies to build a comprehensive picture of noraporphine action:

Transcriptomics (RNA-seq): Can reveal how treatment with this compound alters gene expression in target tissues, identifying entire pathways that are up- or down-regulated.

Proteomics: Measures changes in protein levels and post-translational modifications, providing insight into the functional consequences of altered gene expression. nih.gov

Metabolomics: Analyzes changes in the levels of small-molecule metabolites, offering a real-time snapshot of the physiological state of a cell or organism following compound administration. nsf.gov

Analyzing these vast datasets presents a significant challenge, requiring sophisticated bioinformatics tools and knowledge bases of protein interactions and biological pathways. nih.gov By mapping the omics data onto these networks, researchers can generate new hypotheses about the compound's mechanism of action, identify potential biomarkers for treatment response, and predict potential off-target effects. biostrand.ainih.gov This systems-level approach is crucial for translating basic discoveries about this compound into clinically relevant applications.

Computational Drug Discovery and Rational Design of Noraporphine Ligands

Computational drug discovery has become an indispensable tool for accelerating the process of finding new medicines. wikipedia.org These methods, often referred to as computer-aided drug design (CADD), use the knowledge of a biological target or active ligands to design new molecules with improved properties. wikipedia.orgnih.gov This approach is highly applicable to the rational design of novel noraporphine ligands.

Future research will heavily rely on two main branches of CADD:

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a target receptor is known (e.g., from X-ray crystallography), SBDD can be used to design molecules that fit precisely into the receptor's binding site. wikipedia.org Techniques like molecular docking can predict the binding pose and affinity of new noraporphine analogs, guiding synthetic efforts towards the most promising candidates. openmedicinalchemistryjournal.com

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods use the information from a set of known active ligands to build a model. nih.gov Quantitative Structure-Activity Relationship (QSAR) models, for example, can correlate the chemical features of existing noraporphine analogs with their biological activity to predict the potency of new, untested compounds. openmedicinalchemistryjournal.com

These computational approaches enable the de novo design of entirely new ligands by assembling atoms or molecular fragments within the binding pocket of a target. openmedicinalchemistryjournal.comnih.gov For noraporphine research, this means that computational models can be used to explore vast chemical spaces virtually, prioritizing the synthesis of only the most promising compounds. This rational design process, which integrates computational modeling with chemical synthesis and biological testing, is a powerful strategy for optimizing the affinity, selectivity, and pharmacokinetic properties of the next generation of noraporphine-based therapeutics. ucr.edu

Q & A

Q. What computational models best predict the blood-brain barrier permeability of (±)-11-Hydroxynoraporphine?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models (e.g., VolSurf+) or machine learning algorithms trained on BBB permeability datasets. Validate predictions using in situ perfusion assays in rodents or artificial membrane models (PAMPA-BBB) .

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